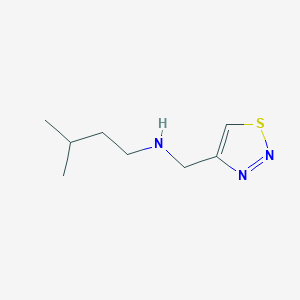

(3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine

Description

(3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine (CAS: 1157064-21-5) is a secondary amine featuring a branched aliphatic chain (3-methylbutyl) and a 1,2,3-thiadiazole ring connected via a methylene group. Its molecular formula is C₈H₁₅N₃S, with a molecular weight of 185.29 g/mol . The 1,2,3-thiadiazole moiety is a five-membered heterocycle containing one sulfur and two nitrogen atoms, which distinguishes it from more common isomers like 1,3,4-thiadiazole.

Properties

Molecular Formula |

C8H15N3S |

|---|---|

Molecular Weight |

185.29 g/mol |

IUPAC Name |

3-methyl-N-(thiadiazol-4-ylmethyl)butan-1-amine |

InChI |

InChI=1S/C8H15N3S/c1-7(2)3-4-9-5-8-6-12-11-10-8/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

WFXMHKRNPYDUHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNCC1=CSN=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of 3-methylbutylamine with 1,2,3-thiadiazole-4-carboxaldehyde under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable catalyst to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated derivatives .

Scientific Research Applications

(3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison

Thiadiazole Isomerism

- Target Compound : Contains a 1,2,3-thiadiazole ring, which is less common than 1,3,4-thiadiazoles. The unique arrangement of heteroatoms may influence electronic properties and reactivity .

- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine : A 1,3,4-thiadiazole derivative with a primary amine group and an aromatic substituent. This isomer is widely studied for insecticidal and fungicidal activities .

Amine Substituents

- Target Compound : Secondary amine with aliphatic (3-methylbutyl) and thiadiazolylmethyl groups. The branched alkyl chain may enhance lipophilicity, favoring membrane permeability .

- N-(4-Substitutedbenzyl)-2-amino-5-aryl-1,3,4-thiadiazoles: Secondary amines with aromatic (benzyl) substituents, which are associated with antioxidant properties .

Physicochemical Properties

Biological Activity

(3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine is a compound that incorporates a thiadiazole ring, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a 1,2,3-thiadiazole ring substituted with a 3-methylbutyl group and an amine functional group. The structural characteristics enhance its lipophilicity, potentially improving its interaction with biological targets. Thiadiazole derivatives are known for their strong aromaticity and ability to form hydrogen bonds, which contribute to their biological efficacy.

Antimicrobial Activity

Thiadiazole derivatives have demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that compounds containing the thiadiazole moiety exhibit notable activity against both gram-positive and gram-negative bacteria. For instance, studies have shown that certain thiadiazole derivatives exhibit effective antibacterial activity against Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| A | E. coli | 20 |

| B | S. aureus | 18 |

| C | P. aeruginosa | 15 |

Anticancer Activity

Research has highlighted the potential of thiadiazole derivatives as anticancer agents. For example, in vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancers. One study reported that compounds with trifluoromethyl substitutions exhibited higher activity than doxorubicin against HL-60 leukemia cells .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| D | A549 (Lung) | 1.16 |

| E | MCF7 (Breast) | 0.85 |

| F | HL-60 (Leukemia) | 0.75 |

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, thiadiazole derivatives have been investigated for their anti-inflammatory and antioxidant activities. They have shown potential as inhibitors of monoamine oxidase (MAO), which is relevant in the treatment of depression and other mood disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing the thiadiazole ring can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Interaction with DNA : Some derivatives have been shown to interact with calf thymus DNA, affecting replication and transcription processes .

- Receptor Binding : Docking studies suggest that these compounds may bind effectively to specific biological receptors or enzymes, enhancing their therapeutic potential .

Case Studies

Several case studies illustrate the effectiveness of thiadiazole derivatives:

- Antibacterial Study : A series of synthesized thiadiazoles were tested against E. coli strains, showing a correlation between structural modifications and increased antibacterial activity.

- Anticancer Evaluation : Compounds were evaluated against multiple cancer cell lines using the MTT assay. Results indicated significant cytotoxic effects with some compounds outperforming established chemotherapeutics .

Q & A

Q. What are the most effective methodologies for synthesizing (3-methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution or condensation reactions between 1,2,3-thiadiazole-4-carbaldehyde derivatives and 3-methylbutylamine. Key optimization steps include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation .

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance thiadiazole reactivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity .

Basic Research Question

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies methyl, thiadiazole, and amine proton environments. For example, thiadiazole protons resonate at δ 7.5–8.5 ppm .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Computational modeling : DFT calculations (B3LYP/6-311G**) predict electronic distribution, HOMO-LUMO gaps, and reactive sites .

Advanced Research Question

Q. What experimental designs are recommended to investigate the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

- Derivative synthesis : Modify the thiadiazole ring (e.g., halogenation) or alkyl chain length to assess bioactivity trends .

- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria to correlate substituent effects with antimicrobial activity .

- Docking studies : Perform molecular docking (AutoDock Vina) with target proteins (e.g., bacterial dihydrofolate reductase) to identify binding affinities .

Advanced Research Question

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data triangulation : Cross-validate results using multiple assays (e.g., broth microdilution vs. agar diffusion for antimicrobial activity) .

- Standardized protocols : Control variables like inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (24–48 hours) .

- Statistical analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify significant differences between experimental groups .

Advanced Research Question

Q. What methodologies are suitable for evaluating the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

- Degradation studies : Simulate hydrolysis (pH 5–9) and photolysis (UV light, 254 nm) to assess persistence .

- Bioaccumulation assays : Use OECD Test Guideline 305 to measure bioconcentration factors in aquatic organisms (e.g., Daphnia magna) .

- Toxicity profiling : Perform acute/chronic toxicity tests on algae (e.g., Chlorella vulgaris) and soil microbes .

Advanced Research Question

Q. How can researchers design experiments to elucidate the mechanistic pathways of this compound’s interactions with cellular targets?

Methodological Answer:

- Transcriptomic profiling : RNA-seq analysis of treated vs. untreated bacterial cultures identifies differentially expressed genes .

- Metabolomic studies : LC-MS/MS detects metabolic shifts (e.g., disrupted folate biosynthesis) in target organisms .

- Kinetic assays : Measure enzyme inhibition (e.g., IC₅₀ values) using purified bacterial enzymes and fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.